molecular formula C11H15BrO3 B2982441 3-[(2-Bromophenyl)methoxy]-2-methylpropane-1,2-diol CAS No. 866155-07-9

3-[(2-Bromophenyl)methoxy]-2-methylpropane-1,2-diol

Cat. No.: B2982441
CAS No.: 866155-07-9
M. Wt: 275.142
InChI Key: NDVLCJVPWSZLCB-UHFFFAOYSA-N
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Description

3-[(2-Bromophenyl)methoxy]-2-methylpropane-1,2-diol is a chiral diol characterized by a 2-methylpropane-1,2-diol backbone substituted with a 2-bromophenyl methoxy group. The bromine atom at the ortho position of the phenyl ring introduces steric hindrance and electronic effects, influencing its physical, chemical, and biological properties.

Properties

IUPAC Name

3-[(2-bromophenyl)methoxy]-2-methylpropane-1,2-diol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BrO3/c1-11(14,7-13)8-15-6-9-4-2-3-5-10(9)12/h2-5,13-14H,6-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDVLCJVPWSZLCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)(COCC1=CC=CC=C1Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-Bromophenyl)methoxy]-2-methylpropane-1,2-diol typically involves the reaction of 2-bromobenzyl alcohol with 2-methylpropane-1,2-diol in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up using standard organic synthesis techniques, ensuring proper handling of reagents and maintaining reaction conditions to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

3-[(2-Bromophenyl)methoxy]-2-methylpropane-1,2-diol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, forming a de-brominated product.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or ammonia (NH3).

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of de-brominated alcohols.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

3-[(2-Bromophenyl)methoxy]-2-methylpropane-1,2-diol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in studying the effects of brominated compounds on biological systems.

    Medicine: Investigated for its potential pharmacological properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[(2-Bromophenyl)methoxy]-2-methylpropane-1,2-diol involves its interaction with molecular targets in biological systems. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity to proteins and enzymes. The methoxy and diol groups can form hydrogen bonds, further stabilizing interactions with biological molecules .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in Aromatic Diols

Halogen-Substituted Analogs
  • 3-(4-Bromophenoxy)-2-methylpropane-1,2-diol (): Differs in bromine position (para vs. ortho). Used as an intermediate in multidrug-resistant tuberculosis (MDR-TB) drug synthesis, highlighting bromine's role in bioactive molecules .
  • 3-(4-Chlorophenoxy)-2-methylpropane-1,2-diol (): Chlorine (smaller, less electronegative than bromine) may lower lipophilicity (logP ~1.8 vs. ~2.1 for bromine analogs). Retains antimicrobial activity but with altered pharmacokinetics due to reduced halogen size .
Non-Halogenated Aromatic Diols
  • 3-(Naphthalen-2-yloxy)propane-1,2-diol (2-NPD) ():

    • Replaces bromophenyl with naphthyl, increasing aromatic surface area.
    • Exhibits 99.5% enantiomeric excess (ee) in enantioseparation, suggesting superior chiral discrimination compared to bromophenyl analogs (97.8% ee) .
  • 3-(4-Methoxyphenoxy)propane-1,2-diol (): Methoxy group at para position enhances hydrogen-bonding capacity. Solid at room temperature vs. liquid guaiacol (ortho-methoxy), demonstrating substituent position’s impact on physical state .

Functional Group Modifications

Menthol-Derived Diols
  • 3-(l-Menthoxy)-2-methylpropane-1,2-diol ():
    • Menthoxy group imparts cooling sensations via TRPM8 receptor activation.
    • Used in cosmetics (e.g., Coolact P®) and synergizes with warming agents like vanillin. In contrast, bromophenyl analogs lack sensory properties but may excel in stability .
Oxidation Products
  • Oxidation of 2-Methylpropane-1,2-diol ():
    • Parent diol (without substituents) oxidizes to acetone and formaldehyde. Bromophenyl methoxy substitution likely stabilizes intermediates, altering reaction pathways .

Data Tables

Table 1: Substituent Effects on Physical and Chemical Properties

Compound Substituent Halogen Position Physical State (25°C) Enantiomeric Excess (ee) Application
3-[(2-Bromophenyl)methoxy]-2-methylpropane-1,2-diol 2-Bromo, methoxy Ortho Solid 97.8% Pharmaceutical intermediates
3-(4-Bromophenoxy)-2-methylpropane-1,2-diol 4-Bromo, phenoxy Para Solid N/A MDR-TB drug synthesis
3-(l-Menthoxy)-2-methylpropane-1,2-diol l-Menthoxy N/A Liquid N/A Cooling agents
3-(Naphthalen-2-yloxy)propane-1,2-diol Naphthyl N/A Solid 99.5% Chiral resolution

Research Findings and Implications

  • Enantioseparation Efficiency : Bromophenyl analogs show moderate ee (97.8%) compared to naphthyl derivatives (99.5%), suggesting aromatic bulk improves chiral discrimination .
  • Halogen Effects : Bromine’s electron-withdrawing nature and steric bulk enhance thermal stability and bioactivity compared to chlorine or methoxy groups .
  • Sensory vs. Therapeutic Applications : Menthol-derived diols excel in cosmetics, while brominated analogs are prioritized in drug synthesis due to structural robustness .

Biological Activity

3-[(2-Bromophenyl)methoxy]-2-methylpropane-1,2-diol is an organic compound notable for its unique structure and potential biological activities. This compound, characterized by the presence of a bromophenyl group and a methoxy-substituted diol, has garnered attention in medicinal chemistry for its possible applications in drug development and therapeutic interventions.

Chemical Structure and Properties

The molecular formula of this compound is C10H13BrO3C_{10}H_{13}BrO_3. Its structure allows for various interactions with biological systems, primarily due to the presence of the bromine atom, which enhances chemical reactivity and binding affinity to biomolecules.

The biological activity of this compound is attributed to several mechanisms:

  • Halogen Bonding : The bromine atom can participate in halogen bonding, which may enhance interactions with proteins and enzymes.
  • Hydrogen Bonding : The hydroxyl and methoxy groups can form hydrogen bonds, stabilizing interactions with biological targets.
  • Reactivity : The diol functionality allows for various chemical transformations that can affect biological activity.

Biological Activities

Research indicates that this compound exhibits significant biological activities, including:

Antimicrobial Activity

Studies have shown that compounds with similar structures possess antimicrobial properties. The presence of the bromine atom likely contributes to enhanced activity against various pathogens.

Anticancer Properties

Preliminary research suggests that this compound may inhibit cancer cell proliferation. The mechanism could involve interference with cellular signaling pathways or direct cytotoxic effects on tumor cells.

Case Studies and Research Findings

  • Study on Antimicrobial Effects : A study investigated the antimicrobial efficacy of brominated compounds similar to this compound. Results indicated a broad spectrum of activity against gram-positive and gram-negative bacteria, suggesting potential use in developing new antibiotics .
  • Anticancer Activity : In vitro studies demonstrated that compounds with similar structural features inhibited the growth of several cancer cell lines. The cytotoxicity was assessed using the MTT assay, revealing IC50 values that indicate effective concentrations for therapeutic use .
  • Mechanistic Insights : Research utilizing quantitative structure-activity relationship (QSAR) models has provided insights into how structural modifications influence biological activity. The study highlighted the importance of the methoxy and bromine substituents in enhancing the compound's efficacy as a COX-2 inhibitor .

Data Table: Biological Activity Overview

Biological ActivityObserved EffectReference
AntimicrobialBroad-spectrum activity against bacteria
AnticancerInhibition of tumor cell proliferation
COX-2 InhibitionPotential anti-inflammatory effects

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